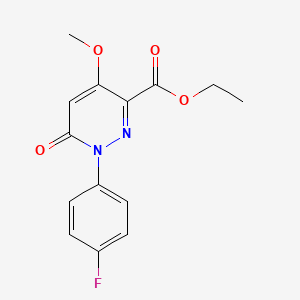![molecular formula C7H18Cl2N2 B2472477 3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride CAS No. 2344685-67-0](/img/structure/B2472477.png)
3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 2344685-67-0 . It has a molecular weight of 201.14 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride” were not found in the search results, similar compounds such as Dimethylaminopropylamine are commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis
The IUPAC name for this compound is (1r,3r)-3-((dimethylamino)methyl)cyclobutan-1-amine dihydrochloride . The InChI code for this compound is 1S/C7H16N2.2ClH/c1-9(2)5-6-3-7(8)4-6;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;; .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 201.14 .Aplicaciones Científicas De Investigación
Ring Opening and Derivative Synthesis
- The reactivity of the cyclobutane moiety in specific derivatives towards different nucleophiles was investigated, leading to the preparation of new derivatives with potential applications in chemical synthesis and materials science (Sweidan et al., 2017).
Novel Syntheses Approaches
- New methods for synthesizing 1-ethynylcyclobutylamine derivatives from cyclobutane precursors were developed, offering new pathways for creating compounds with possible applications in medicinal chemistry and drug design (Kozhushkov et al., 2010).
Chemical Reactivity and Transformation
- The synthesis of 2,4-methanoproline analogues via an addition-intramolecular substitution sequence showcases the potential for creating bioactive molecules or building blocks for pharmaceuticals (Rammeloo et al., 2002).
Antitumor Activity
- The synthesis and evaluation of dimeric platinum complexes with cyclobutylamine ligands revealed compounds with excellent activity against various cancer cell lines, highlighting the therapeutic potential of cyclobutylamine derivatives (Khokhar et al., 1993).
Chemical Modification and Bioisostere Development
- A method for substituting the dimethylamino group by bioisosteric fragments through the action of various amines on a specific cyclobutane derivative was developed, indicating potential applications in the optimization of bioactive compounds (Kysil et al., 2013).
Fluorescence and pH Sensing
- The synthesis of mono-substituted BOPHY dye containing a (p-dimethylamino)styryl group demonstrated its use as a pH probe due to dramatic fluorescence changes upon protonation, suggesting applications in chemical sensing and bioimaging (Jiang et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The signal word for this compound is “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-[(dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)5-6-3-7(8)4-6;;/h6-7H,3-5,8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGZVWBNYYNQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC(C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride | |
CAS RN |
2344685-67-0 |
Source


|
| Record name | rac-(1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

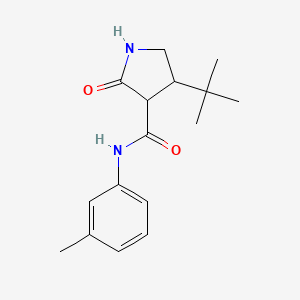
![(Z)-3-cyclopropyl-1-{3-[(4-fluorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one](/img/structure/B2472396.png)

![3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid](/img/structure/B2472398.png)

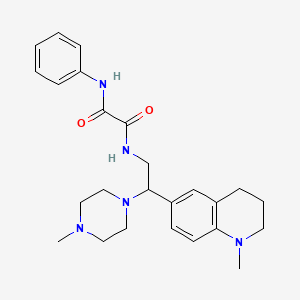
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2472404.png)
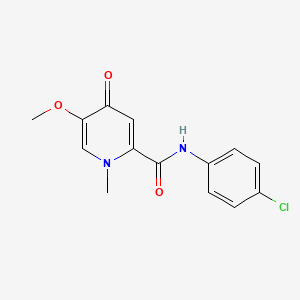

![2-(2,5-Dichloropyridine-4-carbonyl)-1-(pyridin-3-yl)-2-azaspiro[3.3]heptane](/img/structure/B2472411.png)
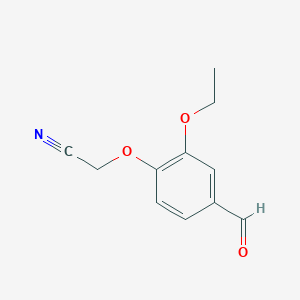
![(Z)-2-((2-hydroxynaphthalen-1-yl)methylene)naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B2472414.png)
![(2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2472415.png)
